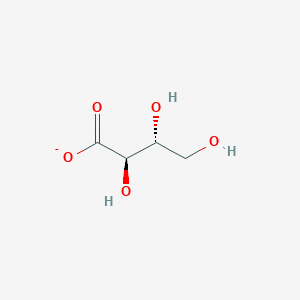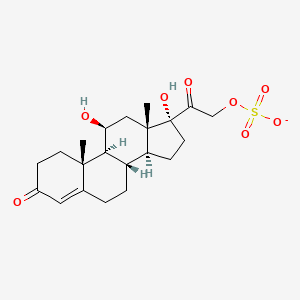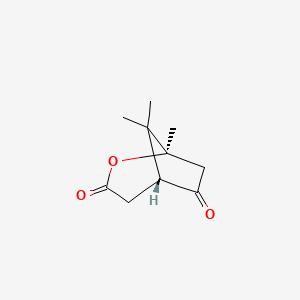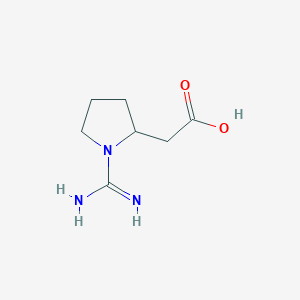![molecular formula C17H23ClN6O2 B1260390 2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)
2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(5-chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
- Studies have focused on understanding the molecular and crystal structures of related triazine compounds. For example, research on the molecular and crystal structure of triazolo[1,5-a][1,3,5]triazines has provided insights into the geometry and intermolecular interactions of such compounds (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
- The synthesis of pyridine derivatives and their potential antimicrobial activity has been a significant area of research. Studies have explored various synthesis methods and evaluated the antimicrobial properties of these compounds (Patel, Agravat, & Shaikh, 2011).
Cyclization Reactions
- Research on cyclisation reactions of azolylhydrazones derived from compounds such as ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, provides valuable insights into the chemical behavior and potential applications of these compounds in synthesizing new materials (Gray, Stevens, Tennant, & Vevers, 1976).
Anticancer Agents
- The synthesis of compounds with potential as anticancer agents has been explored. For example, the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has implications for the development of new therapeutic agents (Temple et al., 1983).
Reaction and Complexation Studies
- Investigations into the reaction of related amines with pyridine-2-carbaldehyde and complexation with metals like CuII and CdII offer insights into the chemical properties and potential industrial applications of these compounds (Mardani et al., 2019).
Propiedades
Fórmula molecular |
C17H23ClN6O2 |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
2-[[4-(5-chloro-2-ethoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C17H23ClN6O2/c1-2-26-14-6-5-12(18)11-13(14)20-16-21-15(19-7-10-25)22-17(23-16)24-8-3-4-9-24/h5-6,11,25H,2-4,7-10H2,1H3,(H2,19,20,21,22,23) |
Clave InChI |
QBTRNSWZTVNAIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






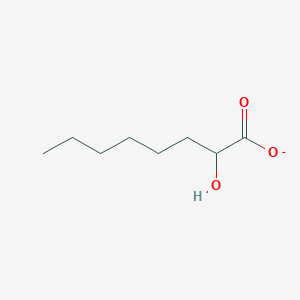
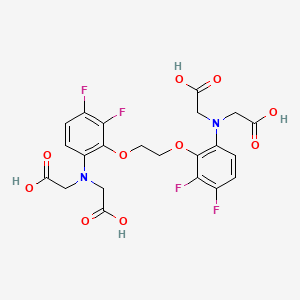
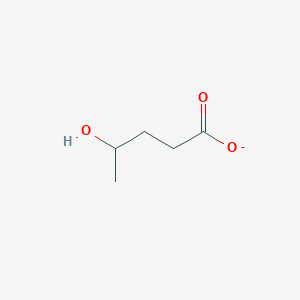
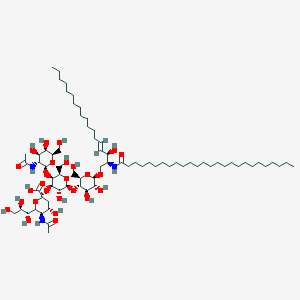
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
